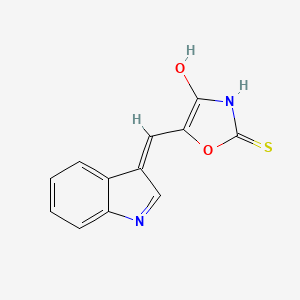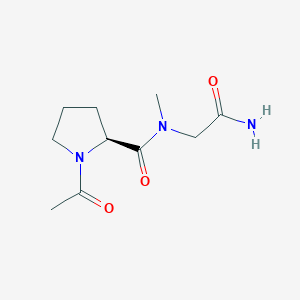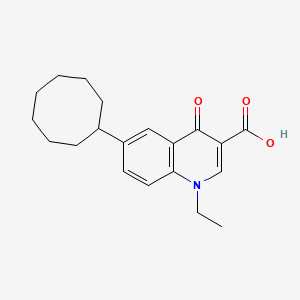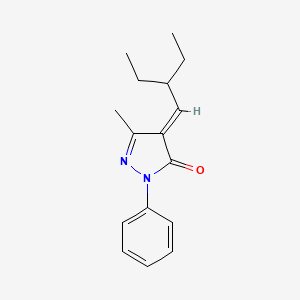![molecular formula C11H19NO3S B12915370 Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- CAS No. 847061-51-2](/img/structure/B12915370.png)
Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydrofuran ring, a pentylthio group, and an acetamide moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Pentylthio Group: The pentylthio group can be introduced via a nucleophilic substitution reaction, where a pentylthiol reacts with an appropriate leaving group on the tetrahydrofuran ring.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of (S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., thiols, amines) are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as inhibition of enzyme activity or binding to a receptor.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(2-Oxotetrahydrofuran-3-yl)-2-(methylthio)acetamide: A similar compound with a methylthio group instead of a pentylthio group.
N-(2-Oxotetrahydrofuran-3-yl)-2-(ethylthio)acetamide: Another analog with an ethylthio group.
Uniqueness
(S)-N-(2-Oxotetrahydrofuran-3-yl)-2-(pentylthio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the pentylthio group differentiate it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
Número CAS |
847061-51-2 |
|---|---|
Fórmula molecular |
C11H19NO3S |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
N-[(3S)-2-oxooxolan-3-yl]-2-pentylsulfanylacetamide |
InChI |
InChI=1S/C11H19NO3S/c1-2-3-4-7-16-8-10(13)12-9-5-6-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
CFVHIEZUHHLQFO-VIFPVBQESA-N |
SMILES isomérico |
CCCCCSCC(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CCCCCSCC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)




![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)



